molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No. B154501
CAS RN: 5176-27-2
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
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Description

N-Boc-pyrrole is a chemical compound that is often used as an intermediate in the synthesis of more complex organic molecules. It is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Synthesis Analysis

The synthesis of N-Boc-pyrrole derivatives has been extensively studied. One approach involves the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which is a saturated analog of N-Boc-pyrrole . This method uses a chiral ligand to deprotonate N-Boc-pyrrolidine, followed by transmetalation and Negishi coupling to introduce aryl groups. The process has been optimized to achieve high enantiomeric ratios and has been applied in the total synthesis of natural products such as (R)-crispine A and (S)-nicotine .

Another synthetic route is the palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, which provides a convenient method to obtain functionalized pyrrole derivatives . This reaction proceeds under carbon monoxide and air to yield Boc-protected pyrrole-3-carboxylic esters.

Molecular Structure Analysis

The molecular structure of N-Boc-pyrrole derivatives can be complex, with the potential for various substituents on the pyrrole ring. The structure of diastereomeric N-Boc-3-amino-2-methyldec-5-yn-4-ol has been determined by X-ray crystallographic analysis, providing insight into the reactivity of these compounds .

Chemical Reactions Analysis

N-Boc-pyrrole and its derivatives participate in a variety of chemical reactions. For instance, the partial reduction of N-Boc pyrroles has been explored to give routes to disubstituted pyrrolines, which are valuable intermediates in natural product synthesis . Additionally, the reactivity of pyrroles with boron compounds has been studied, leading to the generation of highly acidic sp3 carbons in pyrroles, which can further react to form pyrrolyl-borate ammonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-pyrrole derivatives are influenced by the substituents on the pyrrole ring and the presence of the Boc protecting group. For example, the Boc group can be removed under certain conditions, as demonstrated in the synthesis of poly(2,5-pyrrole) . The solubility, acidity, and reactivity of these compounds can vary significantly, which is crucial for their application in organic synthesis.

Scientific Research Applications

Palladium Iodide-Catalyzed Carbonylative Approach

A palladium iodide-catalyzed approach has been developed for functionalized pyrroles using N-Boc-1-amino-3-yn-2-ols. This method provides an efficient route to Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, useful in various synthetic applications (Gabriele et al., 2012).

Partial Reduction in Natural Product Synthesis

The partial reduction of N-Boc pyrroles offers a route to disubstituted pyrrolines, a key transformation in the synthesis of natural products like omuralide and polyhydroxylated pyrrolizidine (Donohoe & Thomas, 2007).

Cyclodehydration of γ-Amino-α,β-Enals and Enones

A novel series of N-Boc-substituted and fused pyrroles has been synthesized through the cyclodehydration of γ-amino-α,β-enals and enones, highlighting the versatility of N-Boc-pyrrole in constructing complex pyrrole structures (Paulus, Alcaraz & Vaultier, 2002).

Rhodium-Catalyzed Oxidative Cycloaddition

A rhodium(III)-catalyzed cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes has been developed, enabling the synthesis of functionalized NH-free pyrroles. This demonstrates the role of N-Boc as a directing group in pyrrole formation (Chan, Zhou & Yu, 2016).

Applications in Fuel Cell Technology

N-Boc-pyrrole has been utilized in the synthesis of a Co–pyrrole coordination compound, showing potential as a high-performance cathode catalyst in direct borohydride fuel cells (Chen, Wang & Li, 2020).

Ring-Closing Metathesis Synthesis

N-Boc-3-pyrroline, a compound with potential applications in medicinal chemistry, has been synthesized using ring-closing metathesis, demonstrating the utility of N-Boc-pyrrole in forming complex heterocyclic structures (Ferguson, O'Leary & Grubbs, 2003).

Bola-Type Supra-Amphiphile Construction

N-Boc-pyrrole has been used in creating a bola-type supra-amphiphile, which shows potential for molecular recognition and encapsulation of small molecules in aqueous media (Chi et al., 2016).

Protecting and Directing Groups in Borylation

N-Boc groups in pyrroles have been found compatible with Ir-catalyzed C-H borylation, signifying their utility in selective functionalization of heterocycles (Kallepalli et al., 2009).

Palladium-Catalyzed α-Arylation

N-Boc pyrrolidine has been a key intermediate in palladium-catalyzed α-arylation, important in synthesizing enantioselective compounds (Barker et al., 2011).

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst has been developed, enabling the high enantioselective reduction of pyrroles (Kuwano et al., 2008).

Safety And Hazards

N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .

properties

IUPAC Name

tert-butyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYBIJFRFWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349196
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-pyrrole

CAS RN

5176-27-2
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
798
Citations
J Kaschel, TF Schneider, P Schirmer… - European Journal of …, 2013 - Wiley Online Library
… To vary the heteroatom of the central ring, N-Boc-pyrrole (18) instead of furan was submitted to a … of tricyclic N,O-bisacetals 22 and pyrrole derivatives 23 starting from N-Boc-pyrrole (18). …
O Paulus, G Alcaraz, M Vaultier - European Journal of Organic …, 2002 - Wiley Online Library
… Despite a growing interest in the field of catalysed CC bond-formation,29 the use of N-Boc-pyrrole-2-boronic acids as potent building blocks has not been widely reported in the literature…
B Jolicoeur, EE Chapman, A Thompson, WD Lubell - Tetrahedron, 2006 - Elsevier
… Pyrrole 51a could be obtained in similar yield when N-Boc pyrrole 50b was exposed to TFA; however, acrylate 50b decomposed in the presence of TFA in DCM (Table 3). …
Number of citations: 123 www.sciencedirect.com
JL Hann, CL Lyall, G Kociok-Köhn… - The Journal of Organic …, 2023 - ACS Publications
… While many pyrroles have been prepared starting from N-Boc pyrrole, other N-alkoxycarbonyl pyrroles have scarcely been explored. Indeed, even simple compounds such as N-Fmoc …
Number of citations: 6 pubs.acs.org
TJ Donohoe, RE Thomas - 2007 - researchsquare.com
Heterocyclic rings, such as pyrrolidines, tetrahydrofurans and piperidines, are found in the vast majority of natural product molecules including many of those exhibiting a wide variety of …
Number of citations: 1 www.researchsquare.com
N Steinfeldt, M Sebek, K Jähnisch - Journal of catalysis, 2012 - Elsevier
… The Ru nanoparticles were active for hydrogenation of methyl-N-Boc-pyrrole-2-carboxylate in ethanol solution at 25C and p(H 2 )=5bar. Particle size was found to be an important …
Number of citations: 14 www.sciencedirect.com
B Gabriele, L Veltri, R Mancuso, G Salerno… - The Journal of …, 2012 - ACS Publications
… this study, we have investigated the reactivity of N-Boc-1-amino-3-yn-2-ols 3 under similar conditions, to verify if the methodology could be also applied to the synthesis of N-Boc-pyrrole-…
Number of citations: 53 pubs.acs.org
J Matsuoka, S Inuki, Y Matsuda… - … A European Journal, 2020 - Wiley Online Library
… We recently showed that treatment of diyne 20 a and N-Boc-pyrrole 21 a with [BrettPhosAuSbF … Unfortunately, the reaction with 3-bromo-N-Boc-pyrrole was unsuccessful, leading to the …
DR Carbery, TJ Donohoe - Chemical communications, 2004 - pubs.rsc.org
The first use of geminally disubstituted oxazolidinones as chiral protonating agents is described: these new acids are able to directly protonate an enolate generated by the ammonia …
Number of citations: 14 pubs.rsc.org
F Beaumard, P Dauban, RH Dodd - Synthesis, 2010 - thieme-connect.com
… ) with N-Boc-2,5-dibromopyrrole (3) followed by a second coupling reaction with a different arylboronic acid to give the corresponding non-symmetrical 2,5-disubstituted-N-Boc-pyrrole …
Number of citations: 8 www.thieme-connect.com

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